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Compound of Interest

Compound Name: Ranatuerin-2ARb

Cat. No.: B1576046 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the Ranatuerin-2 family of antimicrobial

peptides (AMPs). While a specific peptide designated "Ranatuerin-2ARb" was not identified in

the available literature, this document details the primary amino acid sequences, biological

activities, and experimental methodologies associated with several well-characterized

members of the Ranatuerin-2 family, offering a comprehensive resource for researchers in the

field.

The Ranatuerin-2 peptides are a group of AMPs initially discovered in the skin secretions of

various frog species, including those from the Lithobates and Amolops genera.[1][2] These

peptides are a crucial component of the innate immune system of these amphibians.

Structurally, they are characterized by a variable N-terminal region and a conserved C-terminal

cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two

cysteine residues.[1][3]

Primary Amino Acid Sequence
The primary structures of Ranatuerin-2 peptides exhibit considerable diversity, which

contributes to their varied antimicrobial and hemolytic activities.[2] Below is a table

summarizing the amino acid sequences of several representative Ranatuerin-2 peptides.
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Peptide Name
Primary Amino Acid
Sequence

Source Organism

Ranatuerin-2-AW
GFMDTAKNVAKNVAATLLDKL

KCKITGGC
Amolops wuyiensis

Ranatuerin-2Pb
SFLTTVKKLVTNLAALAGTVID

TIKCKVTGGCRT
Rana pipiens

Ranatuerin-2PLx
GIMDTVKNAAKNLAGQLLDKL

KCKITAC
Rana palustris

Ranatuerin-2SRb
GFMDTLKGVAKNVAGSLLDK

LKCKITGGC
Not Specified

Ranatuerin-2P-RA
SFLSTVKGVAKGVAGALVDKL

KCKITGGC
Not Specified

Biological Activity of Ranatuerin-2 Peptides
Ranatuerin-2 peptides generally exhibit broad-spectrum antimicrobial activity against both

Gram-positive and Gram-negative bacteria.[1] The potency and spectrum of activity, as well as

their hemolytic effects on mammalian red blood cells, vary between different members of the

family. This section presents a summary of the quantitative data on the biological activities of

selected Ranatuerin-2 peptides.

Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by determining the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents

visible growth of a microorganism.
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Peptide
Staphylococcu
s aureus (MIC,
µM)

Escherichia
coli (MIC, µM)

Pseudomonas
aeruginosa
(MIC, µM)

Candida
albicans (MIC,
µM)

Ranatuerin-2Pb 16 16 64 32

RPa (Analogue

of -2Pb)
32 32 >128 >128

RPb (Analogue

of -2Pb)
16 16 64 64

Ranatuerin-2PLx 16 64 128 128

Data compiled from multiple sources.[4]

Hemolytic Activity
A critical aspect of evaluating the therapeutic potential of AMPs is their toxicity towards host

cells, often assessed through their ability to lyse red blood cells (hemolysis).

Peptide Hemolytic Activity (HC₅₀, µM)

Ranatuerin-2Pb 115.2

RPa (Analogue of -2Pb) >128

RPb (Analogue of -2Pb) >128

Ranatuerin-2PLx >512

HC₅₀ is the peptide concentration causing 50% hemolysis. Data compiled from multiple

sources.[4]

Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the

discovery and characterization of Ranatuerin-2 peptides.
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"Shotgun" Cloning of Peptide Precursor-Encoding
cDNA
This technique is utilized to identify the genetic blueprint of the antimicrobial peptides from the

source organism.

mRNA Isolation: Messenger RNA is isolated from the lyophilized skin secretion of the frog

using a kit such as the Dynabreads® mRNA DIRECT™ Kit.

cDNA Synthesis: A cDNA library is constructed from the isolated mRNA. The Clontech

SMARTer® RACE 5'/3' Kit is often used for this purpose. This involves reverse transcription

of the mRNA to create complementary DNA (cDNA).

PCR Amplification: The cDNA encoding the peptide precursor is amplified using a nested

universal primer (NUP) and a degenerate sense primer designed to target conserved regions

of the precursor sequence.

Sequencing: The amplified PCR products are cloned into a vector and sequenced to

determine the nucleotide sequence of the precursor cDNA. This sequence is then translated

to deduce the amino acid sequence of the prepropeptide.[1]

Solid-Phase Peptide Synthesis
To obtain sufficient quantities of the peptide for biological assays, chemical synthesis is

employed.

Fmoc Chemistry: The peptide is synthesized on a solid support resin using Fmoc (9-

fluorenylmethyloxycarbonyl) protecting group chemistry.

Chain Assembly: Amino acids are sequentially added to the growing peptide chain.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all

protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic

acid (TFA).

Disulfide Bond Formation: For Ranatuerin-2 peptides containing the "Rana box," the linear

peptide is subjected to oxidation to form the intramolecular disulfide bridge between the two
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cysteine residues.

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Mass Spectrometry: The molecular mass of the purified peptide is confirmed using mass

spectrometry to ensure it matches the theoretical mass.[4]

Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized peptides is determined using a broth microdilution

method.

Bacterial Culture: The target microorganisms are grown in a suitable broth medium to the

mid-logarithmic phase.

Peptide Dilution: The purified peptide is serially diluted in the growth medium in a 96-well

microtiter plate.

Inoculation: The bacterial suspension is added to each well of the microtiter plate.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the peptide at

which no visible growth of the microorganism is observed.

Hemolysis Assay
This assay measures the lytic activity of the peptides against red blood cells.

Erythrocyte Preparation: A suspension of red blood cells (e.g., from horse blood) is prepared

and washed with a buffered saline solution.

Peptide Incubation: The peptide at various concentrations is incubated with the erythrocyte

suspension.

Controls: A negative control (buffer only) and a positive control (a detergent like Triton X-100

that causes complete lysis) are included.
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Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood

cells.

Absorbance Measurement: The amount of hemoglobin released into the supernatant due to

cell lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).

Calculation: The percentage of hemolysis is calculated relative to the positive control.

Visualized Workflow and Pathways
The following diagrams illustrate key processes in the study of Ranatuerin-2 peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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